molecular formula C9H6ClFN2O2 B11876770 2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one

2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one

Cat. No.: B11876770
M. Wt: 228.61 g/mol
InChI Key: CDXYYAJAGOYGOK-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable chloro-fluoro-methoxy precursor.

    Cyclization: The aniline derivative undergoes cyclization with a carbonyl compound to form the quinazolinone core.

    Halogenation: Introduction of the chloro and fluoro substituents is achieved through halogenation reactions using reagents like thionyl chloride or fluorinating agents.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to dihydroquinazolinone derivatives.

    Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyquinazolin-4(3H)-one
  • 7-Fluoro-6-methoxyquinazolin-4(3H)-one
  • 2-Chloro-7-fluoroquinazolin-4(3H)-one

Uniqueness

2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the quinazolinone core. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-7-fluoro-6-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c1-15-7-2-4-6(3-5(7)11)12-9(10)13-8(4)14/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXYYAJAGOYGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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